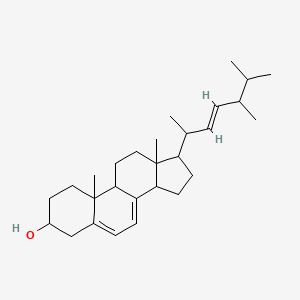

(22E)-Ergosta-5,7,22-trien-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(22E)-Ergosta-5,7,22-trien-3-ol is a useful research compound. Its molecular formula is C28H44O and its molecular weight is 396.659. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has demonstrated that (22E)-Ergosta-5,7,22-trien-3-ol exhibits significant antitumor properties. A study conducted on extracts from Ganoderma lucidum revealed that ergosterol derivatives have anti-proliferative effects on various human tumor cell lines. Specifically, compounds derived from ergosterol showed selective inhibition against HepG2 liver cancer cells and A549 lung cancer cells. The structure-activity relationship analysis indicated that specific modifications to the ergosterol structure enhanced its efficacy against these tumors .

Anti-Angiogenic Properties

In addition to its antitumor effects, this compound has been shown to inhibit angiogenesis—the formation of new blood vessels from existing ones—which is crucial for tumor growth and metastasis. The study noted that certain ergosterol derivatives significantly inhibited the proliferation of human umbilical vein endothelial cells (HUVECs), indicating potential use in cancer therapies aimed at preventing tumor vascularization .

Fungal Infection Detection

This compound serves as a biomarker for fungal infections in crops such as tobacco. Research indicated that the presence of ergosterol in tobacco samples correlates with fungal contamination levels. A method was developed using high-performance liquid chromatography (HPLC) to quantify ergosterol in infected tobacco samples, providing a reliable means of detecting fungal growth and assessing crop health .

Natural Pesticide Development

The antifungal properties of ergosterol derivatives have led to investigations into their potential as natural pesticides. By exploiting the compound's ability to disrupt fungal cell membranes, researchers are exploring formulations that could be used to protect crops from fungal pathogens without relying on synthetic chemicals .

Dietary Supplements

Due to its health benefits, this compound is being researched for use in dietary supplements aimed at enhancing immune function and providing antioxidant support. Its role in cholesterol metabolism and potential cardiovascular benefits make it a candidate for functional food products .

Fortification of Food Products

The incorporation of ergosterol into food products is being explored for its nutritional benefits. Ergosterol is a precursor to vitamin D2 when exposed to ultraviolet light, making it a valuable ingredient in fortified foods aimed at addressing vitamin D deficiencies in populations .

Summary of Case Studies

Análisis De Reacciones Químicas

Delta(24)-Sterol Reductase Reaction

Ergosterol is converted to ergosta-5,7,22,24(24(1))-tetraen-3-beta-ol by the enzyme Delta(24)-sterol reductase (ERG4) :

-

Reaction :

Ergosterol+NADP+→Ergosta-5,7,22,24(24(1))-tetraen-3-beta-ol+NADPH -

Conditions : NADP⁺ cofactor, physiological pH/temperature.

Table 2: Enzymatic Conversion

| Parameter | Details |

|---|---|

| Enzyme | Delta(24)-sterol reductase (ERG4) |

| Substrate | Ergosterol |

| Product | Ergosta-5,7,22,24(24(1))-tetraen-3-beta-ol |

| Reference |

Hydroxylation

The hydroxyl group at C-3 undergoes further oxidation or derivatization:

-

Conditions : Oxidizing agents (e.g., KMnO₄), acidic/basic media.

-

Products : Oxidized derivatives (e.g., ketones, esters).

-

Application : Synthesis of steroidal hormones or derivatives.

Hydrogenation

Double bonds (e.g., Δ⁵, Δ⁷) are reduced:

-

Conditions : H₂ gas, catalytic metal (e.g., Pd/C).

-

Product : Saturated sterols (e.g., ergostanol).

-

Use : Structural studies or precursor synthesis.

Oxidation

Selective oxidation of double bonds:

-

Conditions : Ozone (O₃), peracids.

-

Product : Epoxides or dihydroxy derivatives.

-

Role : Metabolite synthesis or toxicity studies.

Table 3: Functional Group Reactions

| Reaction Type | Conditions | Major Product |

|---|---|---|

| Hydroxylation | Oxidizing agents (e.g., KMnO₄) | Oxidized derivatives (ketones/esters) |

| Hydrogenation | H₂, Pd/C catalyst | Ergostanol |

| Oxidation | Ozone, peracids | Epoxides/dihydroxy derivatives |

| Reference |

Structural Stability and Storage

-

Light Sensitivity : Degradation occurs under UV irradiation; requires storage in dark conditions.

-

Melting Point : ~155°C (indicative of crystalline sterol structure).

Propiedades

Número CAS |

474-69-1; 57-87-4 |

|---|---|

Fórmula molecular |

C28H44O |

Peso molecular |

396.659 |

Nombre IUPAC |

17-[(E)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18-20,22,24-26,29H,11-17H2,1-6H3/b8-7+ |

Clave InChI |

DNVPQKQSNYMLRS-BQYQJAHWSA-N |

SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.